molecular formula C20H23O9P B13854354 Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate

Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate

Cat. No.: B13854354
M. Wt: 438.4 g/mol
InChI Key: NZUOGWBFPCWXAW-AKHDSKFASA-N
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Description

Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by phosphorylation. The reaction conditions often require the use of protecting groups such as benzyl groups to prevent unwanted side reactions. The phosphorylation step can be achieved using reagents like phosphorus oxychloride or phosphoric acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols. Substitution reactions can lead to various phosphate esters with different functional groups .

Scientific Research Applications

Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products

Mechanism of Action

The mechanism of action of Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and the phosphate ester linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and biochemical research .

Properties

Molecular Formula

C20H23O9P

Molecular Weight

438.4 g/mol

IUPAC Name

dibenzyl [(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]methyl phosphate

InChI

InChI=1S/C20H23O9P/c21-17-16(29-20(24)19(23)18(17)22)13-28-30(25,26-11-14-7-3-1-4-8-14)27-12-15-9-5-2-6-10-15/h1-10,16-19,21-23H,11-13H2/t16-,17-,18+,19-/m1/s1

InChI Key

NZUOGWBFPCWXAW-AKHDSKFASA-N

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(OC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)O)O)O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2C(C(C(C(=O)O2)O)O)O)OCC3=CC=CC=C3

Origin of Product

United States

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